5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole
Description
Significance of the Oxazole (B20620) Ring System in Organic Synthesis
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is of paramount importance in organic synthesis and medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds with diverse biological activities. researchgate.netd-nb.infonih.govnih.gov The utility of the oxazole scaffold has been increasingly recognized over the past few years, leading to its use as an intermediate in the synthesis of new chemical entities. d-nb.infonih.gov
The oxazole ring serves as a versatile precursor for a variety of other molecular structures, including aminoketones, amino acids, and dipeptides. researchgate.net Its predictable and regioselective metallation chemistry, combined with transition metal-catalyzed cross-coupling reactions, has provided synthetic pathways to many complex natural products. researchgate.net A multitude of methods have been developed for the synthesis of oxazoles, starting from a wide range of acyclic and cyclic precursors, which underscores their importance in synthetic chemistry. researchgate.netacs.orgrsc.org
The substitution pattern on the oxazole ring plays a critical role in determining the biological activities of its derivatives. d-nb.info These activities are extensive and include:
Antimicrobial d-nb.infoiajps.com
Anticancer nih.govresearchgate.net
Antitubercular nih.gov
Anti-inflammatory d-nb.infoalliedacademies.org
Antidiabetic d-nb.info
This broad spectrum of biological potential has made the oxazole nucleus a focal point for researchers globally, who synthesize and screen various derivatives for therapeutic applications. d-nb.infonih.gov
| Property of Oxazole Ring System | Significance in Organic Synthesis | References |
| Structural Core | Found in numerous natural products and biologically active compounds. | researchgate.netd-nb.infonih.gov |
| Synthetic Versatility | Serves as a precursor for various functional groups and complex molecules. | researchgate.netacs.org |
| Reactivity | Allows for predictable and regioselective functionalization. | researchgate.net |
| Biological Activity | Derivatives exhibit a wide range of pharmacological effects. | d-nb.infonih.govnih.govalliedacademies.org |
Rationale for Investigating Halogenated Alkoxy-Substituted Oxazoles
The investigation of halogenated alkoxy-substituted oxazoles, such as 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole, is driven by the strategic role that halogen and alkoxy substituents play in modifying the physicochemical and biological properties of a parent molecule.
Halogenation is a common strategy in drug design and medicinal chemistry. The introduction of a halogen atom, such as bromine, can have several profound effects:
Modulation of Lipophilicity: Halogens can increase the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Halogen Bonding: Heavier halogens like bromine and iodine can act as Lewis acids and form specific, directional interactions known as halogen bonds with electron-donating atoms (e.g., oxygen, nitrogen) in biological targets like proteins. acs.orgacs.orgnih.gov This can contribute favorably to the binding affinity and stability of a drug-target complex. nih.gov
Steric Effects: The size of the halogen atom can be used to probe and fill specific pockets within a biological target's binding site. nih.gov
Metabolic Stability: Halogenation can block sites of metabolism on a molecule, thereby increasing its metabolic stability and prolonging its duration of action.
Alkoxy groups (an alkyl group bonded to an oxygen atom) also play a significant role in modifying molecular properties. wikipedia.org The ethoxy group in the target molecule, for instance, can:
Influence Solubility: The oxygen atom can act as a hydrogen bond acceptor, potentially influencing the solubility of the compound.
Alter Conformation: The flexibility of the alkoxy chain can allow the molecule to adopt different conformations, which may be important for binding to a biological target.
Provide a Point for Further Functionalization: The alkoxy group can be a handle for further synthetic modifications.
The combination of a halogen and an alkoxy group in a substituent, as in the "2-bromoethoxy" moiety, offers a unique set of properties. The bromine atom provides the potential for halogen bonding and increased lipophilicity, while the ethoxy spacer provides flexibility and alters the electronic profile. Investigating oxazoles with such substituents allows for a systematic exploration of how these modifications impact the already significant biological potential of the oxazole scaffold. The presence of the bromine on the ethoxy chain also introduces a reactive site, making the compound a potentially useful intermediate for synthesizing more complex molecules through nucleophilic substitution reactions. The study of such compounds is therefore a rational approach to developing novel chemical entities with tailored properties for various applications, including as potential therapeutic agents or as tools for chemical biology research. researchgate.netnih.gov
| Substituent | Potential Effects on Molecular Properties | References |
| Halogen (e.g., Bromine) | Increases lipophilicity, enables halogen bonding, provides steric bulk, can block metabolism. | nih.govacs.orgnih.gov |
| Alkoxy Group (e.g., Ethoxy) | Influences solubility, provides conformational flexibility, acts as a synthetic handle. | wikipedia.org |
| Halogenated Alkoxy Group | Combines the effects of both halogen and alkoxy groups, introduces a reactive site for further synthesis. | nih.govnih.gov |
Structure
3D Structure
Properties
CAS No. |
194471-09-5 |
|---|---|
Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
5-(2-bromoethoxy)-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C11H10BrNO2/c12-6-7-14-11-10(8-13-15-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
DPDWRPOUZVIVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)OCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Bromoethoxy 4 Phenyl 1,2 Oxazole and Analogues
Strategies for Oxazole (B20620) Ring Formation
The construction of the oxazole ring is a fundamental step in the synthesis of the target compound and its analogues. Several classical and modern methods are available to organic chemists.
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comdbpedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. dbpedia.orgdrugfuture.com The cyanohydrin itself is typically derived from an aldehyde. dbpedia.org The reaction proceeds under mild conditions, usually in dry ether, where the product precipitates as a hydrochloride salt. wikipedia.org This salt can then be converted to the free base. wikipedia.org While traditionally used for aromatic reactants, aliphatic compounds have also been employed. wikipedia.org
The mechanism involves the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde in a process that ultimately leads to a chloro-oxazoline intermediate after an SN2 attack and dehydration. wikipedia.org Tautomerization and subsequent elimination of HCl yield the final oxazole ring. wikipedia.org
Table 1: Key Features of Fischer Oxazole Synthesis
| Feature | Description |
| Reactants | Cyanohydrin and an aldehyde dbpedia.org |
| Catalyst | Anhydrous hydrochloric acid dbpedia.org |
| Solvent | Typically dry ether wikipedia.org |
| Key Intermediate | Iminochloride wikipedia.org |
| Product | 2,5-disubstituted oxazoles ijpsonline.com |
A common and efficient method for synthesizing oxazole derivatives is the cyclization reaction between α-haloketones and amides, often referred to as the Bredereck synthesis. ijpsonline.com This method is particularly useful for the preparation of 2,4-disubstituted oxazoles. ijpsonline.com The reaction of α-haloketones with primary amides is a well-established route to oxazoles. pharmaguideline.comslideshare.net An improvement on this method involves using α-hydroxyketones as starting materials. ijpsonline.com
In a related approach, the Blümlein-Lewy reaction, later developed by Bredereck as the "formamide synthesis," utilizes the cyclization of an amide with an α-haloketone to produce oxazoles. researchgate.net For instance, 4-(chloromethyl)-2-phenyloxazoles can be synthesized using this methodology. researchgate.net
The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings, including isoxazoles. mdpi.comyoutube.com This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, which is often an alkyne. youtube.com The cycloaddition of a nitrile oxide with an alkyne directly yields an isoxazole (B147169). youtube.com
Nitrile oxides can be generated in situ from various precursors, such as aldehydes, through a multi-step, one-pot reaction. mdpi.com For example, the reaction of hydroxylamine (B1172632) hydrochloride with an aldehyde can generate a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile to form the isoxazole ring. mdpi.com This method is highly efficient, with yields often ranging from 65% to 85%. mdpi.com
It's important to note that oxazoles themselves can participate in cycloaddition reactions, behaving as dienes in Diels-Alder reactions, particularly when activated by electron-releasing substituents. pharmaguideline.com However, for the initial construction of the ring, the 1,3-dipolar cycloaddition of nitrile oxides is a more direct approach. The tandem cycloaddition cascade of 1,3,4-oxadiazoles has also been explored, which proceeds through a carbonyl ylide intermediate formed after an initial Diels-Alder reaction and loss of nitrogen. nih.gov
Metal catalysts have become indispensable in modern organic synthesis, enabling the efficient construction of complex molecules under mild conditions. organic-chemistry.org Various metal-catalyzed cyclization reactions have been developed for the synthesis of oxazoles.
Copper-catalyzed reactions are prominent in this area. For instance, a highly efficient copper-catalyzed tandem oxidative cyclization of readily available starting materials provides a route to polysubstituted oxazoles under mild conditions. organic-chemistry.org Another copper(II) triflate-catalyzed method involves the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. organic-chemistry.orgresearchgate.net
Palladium catalysts have also been employed. The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst and a phosphine (B1218219) ligand leads to 2,5-disubstituted oxazoles. organic-chemistry.org This reaction is believed to proceed through a palladium-catalyzed coupling followed by an in situ cyclization. organic-chemistry.org
Gold catalysts have shown utility in the synthesis of oxazolines from propargylic alcohols and amides. mdpi.com This can be a sequential reaction involving a gold(III)-catalyzed propargylic substitution followed by a gold(I)-catalyzed cyclization. mdpi.com Furthermore, a one-pot synthesis of a halogenated oxazoline (B21484) has been achieved through a gold(III)-catalyzed propargylic substitution followed by a gold(III)-catalyzed bromocyclization. mdpi.com
Metal-free cyclization reactions have also been reported, offering an alternative to transition metal catalysis. rsc.orgnih.gov An iodine-catalyzed tandem oxidative cyclization provides a practical synthesis of 2,5-disubstituted oxazoles from a wide range of commercially available aromatic aldehydes. nih.gov
Table 2: Examples of Metal-Catalyzed Oxazole Syntheses
| Catalyst/Reagent | Reactants | Product | Reference |
| Copper | Various starting materials | Polysubstituted oxazoles | organic-chemistry.org |
| Copper(II) triflate | α-Diazoketones and amides | 2,4-Disubstituted oxazoles | organic-chemistry.orgresearchgate.net |
| Palladium | N-Propargylamides and aryl iodides | 2,5-Disubstituted oxazoles | organic-chemistry.org |
| Gold(III)/Gold(I) | Propargylic alcohols and amides | Oxazolines | mdpi.com |
| Iodine | Aromatic aldehydes | 2,5-Disubstituted oxazoles | nih.gov |
Incorporation of the Bromoethoxy Moiety
The introduction of the 2-bromoethoxy group is a critical step in the synthesis of the target compound, 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole. This can be achieved through various strategies, with pre-functionalization of starting materials being a common approach.
For instance, a starting material containing a hydroxyl group at the desired position can be etherified with a 2-bromoethylating agent, such as 1,2-dibromoethane (B42909), under basic conditions. This would install the bromoethoxy group prior to the formation of the oxazole ring.
An alternative pre-functionalization strategy could involve starting with a molecule that already contains a bromoethoxy-substituted phenyl ring. For example, a compound like 5-[4-(2-Bromoethyl)phenyl]-1,2-oxazole, while structurally different from the target compound, demonstrates the principle of having a bromoethylphenyl moiety as a building block. nih.gov Similarly, the synthesis of 2-(4-bromophenyl)benzo[d]oxazole involves a pre-functionalized aromatic aldehyde. chemicalbook.com
Post-cyclization Derivatization via Bromination
The introduction of a bromine atom onto a pre-existing oxazole or isoxazole ring is a key strategy for producing halogenated derivatives. Direct bromination of the heterocyclic core can be achieved, though regioselectivity is a critical consideration. For instance, the direct bromination of 2-(p-acetamidophenyl)-4-methyloxazole has been shown to yield the corresponding 5-bromo derivative, indicating that the C5 position of the oxazole ring is susceptible to electrophilic attack nih.gov.
In the context of isoxazoles, which are structural isomers of oxazoles, electrophilic halogenation is a well-established method. The reaction of various isoxazoles containing pendant alcohol or carboxylic acid groups with brominating agents like pyridinium (B92312) tribromide can proceed stereoselectively nih.gov. This process involves the formation of a bromonium ion intermediate, which is then intercepted intramolecularly. For more targeted and milder bromination, advanced reagents can be employed. Tetrabutylammonium tribromide (TBATB) has been utilized for the regioselective bromination of nitrogen-containing heterocycles, offering a high degree of control and good yields under mild conditions calstate.edu. While not directly demonstrated on 4-phenyl-1,2-oxazole, this method represents a viable approach for such transformations.
These halogenated intermediates are valuable for further synthetic manipulations, such as cross-coupling reactions, to introduce additional diversity into the molecular structure.
Etherification and Alkylation Reactions
A crucial step in the synthesis of this compound is the etherification of a 5-hydroxy-4-phenyl-1,2-oxazole precursor. This transformation involves an O-alkylation reaction to introduce the 2-bromoethoxy side chain. While direct literature on this specific reaction is scarce, the chemical principles are well-established in heterocyclic and phenol (B47542) chemistry.
The hydroxyl group at the 5-position of a 4-phenyl-1,2-oxazol-5-ol tautomer has phenolic character, making it amenable to Williamson ether synthesis. A plausible route involves the deprotonation of the 5-hydroxy-4-phenyl-1,2-oxazole with a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic oxazolate anion. This anion can then react with an alkylating agent like 1,2-dibromoethane in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This type of base-catalyzed O-alkylation using dihaloalkanes is a known method for the synthesis of heterocyclic compounds from phenolic precursors researchgate.net. The reaction between the nucleophilic oxygen and one of the electrophilic carbon atoms of 1,2-dibromoethane results in the formation of the desired ether linkage, with the second bromine atom remaining intact on the ethyl chain. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to favor mono-alkylation and prevent potential side reactions, such as the formation of bis-oxazole products or subsequent cyclization. The alkylation of other nitrogen-containing heterocycles, such as thymine, with 1,2-dibromoethane has been documented and is highly dependent on the reaction conditions to control the formation of various alkylated and cyclized products ijpcsonline.com.
Introduction of the Phenyl Substituent
The phenyl group at the 4-position of the 1,2-oxazole ring is a defining feature of the target molecule. Its introduction can be achieved through two primary strategies: incorporation from a phenyl-bearing precursor during the initial ring formation or through a post-cyclization C-H functionalization.
One of the most common methods for forming the isoxazole ring involves the condensation of a β-dicarbonyl compound, or its equivalent, with hydroxylamine. To obtain a 4-phenyl substituted isoxazole, a precursor already containing the phenyl group at the appropriate position is used. For example, the reaction of ethyl acetoacetate (B1235776) with benzaldehyde (B42025) oxime can be used to produce 5-methyl-3-phenylisoxazole-4-carboxylic acid, demonstrating the incorporation of a phenyl group from the starting material nih.gov. Another approach involves the treatment of cinnamyl alcohol, which contains a phenyl group, with sodium nitrite (B80452) in acetic acid to yield 4-nitro-3-phenylisoxazole chemsynthesis.com.
Alternatively, modern cross-coupling reactions allow for the introduction of the phenyl group onto a pre-formed isoxazole ring. Palladium-catalyzed direct phenylation at the C4 position of the isoxazole ring has been successfully demonstrated using benzene (B151609) or iodobenzene (B50100) as the phenyl source researchgate.net. This C-H activation approach provides a more convergent route to 4-phenylisoxazole (B1349851) derivatives.
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the use of technologies that can improve reaction efficiency, reduce waste, and shorten reaction times. Microwave-assisted synthesis and noble metal catalysis are at the forefront of these advancements.
Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and purer products compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazoles.
| Reactants | Conditions | Product Type | Time | Reference |
|---|---|---|---|---|
| Aldonitrones and Methacrylate Esters | Toluene, 110 °C, MW | Isoxazolidine-5-carboxylates | 5 h | researchgate.net |
| Nitrile Oxides (in situ) and Alkynes | Uncatalyzed, MW | 3,5-Disubstituted Isoxazoles | Shortened | mdpi.com |
| Hydroxylamine, Ethyl Acetoacetate, Aldehydes | Solid Phase, MW | 4,5-Disubstituted Isoxazoles | - | |
| Isoniazid, Aromatic Aldehyde | DMF (cat.), 300W, MW | 1,3,4-Oxadiazole derivatives | 3 min |
Gold catalysis has emerged as a powerful and versatile tool for the synthesis of complex molecules, particularly for the formation of heterocyclic rings through cyclization reactions. Gold catalysts are known for their ability to activate alkynes and allenes towards nucleophilic attack under mild conditions.
The synthesis of isoxazoles can be achieved through the gold-catalyzed cascade cyclization-fluorination of 2-alkynone O-methyl oximes, providing a direct route to 4-fluoroisoxazoles. Another elegant approach involves the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with dioxazoles to produce highly functionalized oxazoles nih.govmdpi.com. In this reaction, the gold catalyst facilitates the formation of an α-imino gold-carbene intermediate, which then undergoes cyclization. The choice of gold catalyst and reaction conditions can influence the efficiency and selectivity of these transformations. The following table highlights various gold-catalyzed systems used in the synthesis of oxazole and isoxazole rings.
| Reactants | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-Alkynone O-methyl oximes | (IPr)AuCl / AgOTs | 4-Fluoroisoxazoles | High | |
| Alkynyl triazenes and Dioxazoles | JohnphosAu(MeCN)SbF6 | Fully-substituted Oxazoles | up to 96% | nih.govmdpi.com |
| Ynamides and 1,4,2-Dioxazoles | IPrAuCl/AgNTf2 | Highly functionalized Oxazoles | - | ijpcsonline.com |
Chemical Reactivity and Derivatization Pathways of 5 2 Bromoethoxy 4 Phenyl 1,2 Oxazole
Electrophilic Substitution Reactions on the Oxazole (B20620) Core
Electrophilic substitution on the oxazole ring is generally considered challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system towards electrophilic attack. However, the presence of activating groups can facilitate such reactions.
In the case of 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole, the oxazole ring is substituted with a phenyl group at the C4 position and an alkoxy group at the C5 position. The alkoxy group at C5 is a potent activating group due to the lone pairs on the oxygen atom, which can be donated into the ring system, thereby increasing its electron density. The phenyl group at C4 also influences the ring's reactivity.
Generally, for substituted oxazoles, the reactivity towards electrophiles follows the order C4 > C5 > C2. The presence of the strongly activating 5-alkoxy group would be expected to enhance the electron density at the C4 position, making it the most probable site for electrophilic attack. However, since the C4 position is already occupied by a phenyl group, electrophilic substitution would likely occur on the phenyl ring itself, directed by the oxazole substituent. If reaction on the oxazole ring were to occur, it would likely be disfavored due to steric hindrance and the existing substitution pattern.
Nucleophilic Substitution Reactions on the Oxazole Core
Nucleophilic substitution reactions directly on the oxazole ring are uncommon. masterorganicchemistry.com Such reactions typically require the presence of a good leaving group on the ring and are facilitated by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer-like intermediate.
For this compound, the core ring system lacks a suitable leaving group. The substituents present (phenyl and bromoethoxy) are not readily displaced by nucleophiles under typical conditions. Therefore, direct nucleophilic substitution on the oxazole core is not a primary pathway for derivatization of this molecule.
Reactions Involving the Bromoethoxy Side Chain
The bromoethoxy side chain is the most reactive site for derivatization of the title compound. The primary alkyl bromide is susceptible to a range of nucleophilic substitution reactions, and the ether linkage can also undergo cleavage under specific conditions.
The bromine atom on the ethoxy side chain can be readily exchanged for another halogen, most notably iodine or fluorine, through a process known as the Finkelstein reaction. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. testbook.com
The classic Finkelstein reaction involves treating the alkyl bromide with a solution of sodium iodide in acetone (B3395972). wikipedia.orgtestbook.com The equilibrium is driven towards the product, 5-(2-iodoethoxy)-4-phenyl-1,2-oxazole, because sodium bromide is insoluble in acetone and precipitates out of the solution. wikipedia.org Similarly, fluorine can be introduced using reagents like potassium fluoride (B91410) in a polar aprotic solvent. wikipedia.org
Table 1: Halogen Exchange Reactions
| Reagent | Solvent | Product | Reaction Type |
|---|---|---|---|
| Sodium Iodide (NaI) | Acetone | 5-(2-Iodoethoxy)-4-phenyl-1,2-oxazole | Finkelstein (S_N2) |
The primary carbon atom attached to the bromine is an excellent electrophile for S_N2 reactions with a wide variety of nucleophiles. This pathway allows for the introduction of diverse functional groups at the terminus of the side chain. The reaction involves a backside attack by the nucleophile, displacing the bromide ion.
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 2-(4-Phenyl-1,2-oxazol-5-yloxy)ethanol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-(2-Methoxyethoxy)-4-phenyl-1,2-oxazole |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(2-(Phenylthio)ethoxy)-4-phenyl-1,2-oxazole |
| Azide | Sodium Azide (NaN₃) | 5-(2-Azidoethoxy)-4-phenyl-1,2-oxazole |
| Cyanide | Sodium Cyanide (NaCN) | 3-(4-Phenyl-1,2-oxazol-5-yloxy)propanenitrile |
Ethers are generally stable and unreactive functional groups. wikipedia.org However, they can be cleaved under harsh conditions using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which turns the alkoxy group into a good leaving group. masterorganicchemistry.com
For a primary ether such as the one in this compound, the subsequent step is an S_N2 attack by the halide ion on the less sterically hindered carbon of the protonated ether. wikipedia.orgmasterorganicchemistry.com Cleavage of the C-O bond of the ethoxy chain would lead to the formation of 4-phenyl-1,2-oxazol-5-ol and a dihalogenated ethane (B1197151) derivative. For instance, reaction with excess HBr would yield 4-phenyl-1,2-oxazol-5-ol and 1,2-dibromoethane (B42909).
Table 3: Ether Cleavage Reaction
| Reagent | Conditions | Products | Mechanism |
|---|---|---|---|
| Excess HBr | Heat | 4-Phenyl-1,2-oxazol-5-ol and 1,2-Dibromoethane | Acid-catalyzed S_N2 |
Reactivity of the Phenyl Substituent
The phenyl group at the C4 position of the 1,2-oxazole ring is susceptible to electrophilic aromatic substitution. The isoxazole (B147169) ring, being a heteroaromatic system, influences the reactivity and regioselectivity of these substitutions on the appended phenyl ring. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related phenyl-substituted heterocyclic compounds. The isoxazole ring generally acts as an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta and para positions.
However, the substitution pattern can also be influenced by the reaction conditions and the nature of the electrophile. For instance, in related 4-phenylisoxazole (B1349851) systems, functionalization at the phenyl ring has been achieved through various cross-coupling reactions. While not a direct electrophilic substitution on the phenyl ring itself, the introduction of substituents via palladium-catalyzed cross-coupling reactions on a pre-functionalized (e.g., halogenated) phenyl ring is a common strategy.
Photochemical reactions also offer a pathway for modifying the phenyl substituent. Irradiation of phenyl-substituted isoxazoles can lead to complex rearrangements and isomerizations, where the phenyl group can migrate or participate in cyclization reactions. researchgate.netresearchgate.net
A summary of potential electrophilic substitution reactions on the phenyl group is presented below, based on general principles of aromatic chemistry.
| Reaction Type | Reagents | Potential Products |
| Nitration | HNO₃/H₂SO₄ | Mixture of meta- and para-nitrophenyl (B135317) derivatives |
| Sulfonation | Fuming H₂SO₄ | Predominantly meta- and para-sulfonic acid derivatives |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Mixture of meta- and para-halogenated phenyl derivatives |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Primarily meta-acylated product due to deactivation |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | Complex mixtures and potential for rearrangements |
Ring-Opening and Rearrangement Reactions
The 1,2-oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, such as in the presence of strong bases or upon heating.
The 1,2-oxazole ring can be susceptible to cleavage by strong bases. In isoxazoles lacking a substituent at the C3 position, deprotonation at this site can initiate ring opening to form a β-cyano enolate. thieme-connect.com For this compound, which is substituted at C5 and C4, base-mediated ring opening would likely proceed through a different mechanism.
A potential pathway involves the nucleophilic attack of a base on the isoxazole ring, leading to the cleavage of the weak N-O bond. For instance, treatment of isoxazoles with strong bases like lithium diisopropylamide (LDA) can lead to ring cleavage and the formation of open-chain products, which can then be trapped by silylating agents to yield siloxybutadienes. thieme-connect.com The presence of the electron-withdrawing phenyl group at C4 may influence the regioselectivity of the initial nucleophilic attack.
The Cornforth rearrangement is a well-documented thermal rearrangement of 4-acyloxazoles (1,3-oxazoles), wherein the acyl group at C4 and the substituent at C5 exchange positions through a nitrile ylide intermediate. wikipedia.orgdrugfuture.comchem-station.comwikipedia.org This reaction is typically observed in 1,3-oxazole systems and there is no evidence in the reviewed literature to suggest that 1,2-oxazoles, such as this compound, undergo a similar Cornforth-type rearrangement. The structural and electronic differences between the 1,2- and 1,3-oxazole ring systems likely preclude this specific rearrangement pathway.
However, other thermal rearrangements of isoxazoles are known. For instance, thermal treatment of certain isoxazoles can lead to the formation of various isomeric heterocycles through complex fragmentation and recombination pathways. nih.govrsc.org The specific thermal behavior of this compound would depend on the stability of the molecule at elevated temperatures and the potential for intramolecular reactions involving the bromoethoxy side chain.
Formation of Quaternary Salts
The nitrogen atom at the 2-position of the 1,2-oxazole ring possesses a lone pair of electrons and can undergo N-alkylation to form quaternary isoxazolium salts. pharmaguideline.comslideshare.net The reaction of this compound with alkylating agents, such as alkyl halides or alkyl triflates, would be expected to yield the corresponding N-alkyl-5-(2-bromoethoxy)-4-phenyl-1,2-oxazolium salt.
The reactivity of the nitrogen atom towards alkylation is influenced by the electronic effects of the substituents on the isoxazole ring. The phenyl group at C4 and the bromoethoxy group at C5 will modulate the nucleophilicity of the nitrogen atom. The formation of these quaternary salts is significant as it can alter the chemical and physical properties of the molecule, including its solubility and biological activity. Furthermore, the formation of a positive charge on the isoxazole ring can activate the ring towards nucleophilic attack.
An illustrative example of this quaternization is shown below:
| Reactant | Alkylating Agent | Product |
| This compound | Methyl iodide (CH₃I) | 2-Methyl-5-(2-bromoethoxy)-4-phenyl-1,2-oxazolium iodide |
| This compound | Ethyl triflate (EtOTf) | 2-Ethyl-5-(2-bromoethoxy)-4-phenyl-1,2-oxazolium triflate |
Cycloaddition Reactions (e.g., Diels-Alder)
The participation of isoxazoles in Diels-Alder reactions is notably different from that of their 1,3-oxazole isomers. While 1,3-oxazoles readily act as dienes in normal electron-demand Diels-Alder reactions, simple isoxazoles are generally unreactive under similar conditions. acs.orgacs.org This has been attributed to the electronic properties of the isoxazole ring system. acs.org
However, isoxazoles can participate in inverse-electron-demand hetero-Diels-Alder reactions. In this type of reaction, the isoxazole acts as the electron-poor diene and reacts with an electron-rich dienophile, such as an enamine. rsc.orgnsf.gov These reactions can lead to the formation of substituted pyridines after a subsequent rearrangement and elimination cascade. The regioselectivity of such reactions is often high, providing a single major product. rsc.org
The presence of the phenyl group at C4 and the bromoethoxy group at C5 on the this compound ring would influence its reactivity in such cycloadditions. While the electron-withdrawing nature of the phenyl group might enhance the electron-poor character of the isoxazole diene system, steric hindrance from these substituents could also play a significant role in the feasibility and outcome of the reaction.
Spectroscopic and Structural Elucidation Techniques for 5 2 Bromoethoxy 4 Phenyl 1,2 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H NMR, ¹³C NMR, or 2D NMR data (COSY, HMBC, NOESY) for 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole were found in the reviewed literature.
Proton NMR (¹H NMR) Analysis
Specific experimental ¹H NMR data for this compound, which would detail the chemical shifts and coupling constants of the protons on the phenyl, ethoxy, and isoxazole (B147169) moieties, are not available.
Carbon-13 NMR (¹³C NMR) Analysis
Specific experimental ¹³C NMR data, which would provide the chemical shifts for each unique carbon atom in the molecule, are not documented in available sources.
Advanced 2D NMR Techniques for Structural Confirmation (e.g., COSY, HMBC, NOESY)
There are no published studies employing advanced 2D NMR techniques for the structural confirmation of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While a predicted molecular weight can be calculated, no experimental mass spectrometry data or fragmentation analysis for this compound has been published.
Infrared (IR) Spectroscopy for Functional Group Identification
Experimental IR spectra detailing the characteristic absorption bands for the functional groups present in this compound are not available in the scientific literature.
X-ray Crystallography for Solid-State Structure Determination
There is no evidence of a crystal structure for this compound having been determined or published. Therefore, no data on its solid-state conformation, bond lengths, or bond angles can be provided.
Crystal Structure Analysis
The determination of the single-crystal X-ray structure of this compound provides definitive insights into its molecular geometry, including bond lengths, bond angles, and torsion angles. While a specific study on this compound was not found in the provided search results, a general methodology for such an analysis can be described.
Typically, single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent from a saturated solution of the compound. The crystal is then mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data allow for the determination of the crystal system, space group, and the dimensions of the unit cell.
For related oxazole (B20620) derivatives, studies have revealed a variety of crystal systems and space groups. For instance, a study on a series of 4,5-phenyl-oxazoles showed that these molecules often have similar geometries. nih.govsemanticscholar.org The oxazole ring itself generally exhibits a typical pattern of bond lengths, consistent with its aromatic character. semanticscholar.org In another example, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was found to crystallize in the monoclinic space group P21/n. vensel.orgresearchgate.net
A detailed crystallographic analysis of this compound would yield a precise set of data, which would be presented in a table similar to the one below.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical formula | C₁₁H₁₀BrNO₂ |
| Formula weight | 284.11 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 14.789(6) |
| α (°) | 90 |
| β (°) | 109.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1195.4(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.579 |
| Absorption coefficient (mm⁻¹) | 3.875 |
| F(000) | 568 |
The analysis would also detail the planarity of the phenyl and oxazole rings and the dihedral angle between them. For example, in a related compound, the dihedral angles between phenyl and oxazole rings were found to be 24.6 (3)° and 26.8 (3)° for two different molecules in the asymmetric unit. nih.gov The conformation of the 2-bromoethoxy side chain would also be a key feature, defined by relevant torsion angles.
Intermolecular Interactions and Packing Arrangements (e.g., Hirschfeld Surface Analysis)
The supramolecular assembly of this compound in the solid state is dictated by a network of intermolecular interactions. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. vensel.orgnih.govnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.
The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface. A particularly insightful map is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions such as hydrogen bonds.
Interactive Table: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) (Hypothetical) |
| H···H | 45.2 |
| C···H/H···C | 22.5 |
| O···H/H···O | 15.8 |
| Br···H/H···Br | 10.3 |
| N···H/H···N | 3.1 |
| C···C | 1.7 |
| Other | 1.4 |
Note: The data in this table are hypothetical and are for illustrative purposes. The specific contributions of intermolecular contacts would need to be determined from the experimental crystal structure data of this compound.
Computational and Theoretical Investigations of 5 2 Bromoethoxy 4 Phenyl 1,2 Oxazole
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
No DFT studies specifically targeting 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole have been identified in the current scientific literature.
Semi-empirical and Ab Initio Methods
There are no published reports on the application of semi-empirical or ab initio methods to investigate this compound.
Molecular Modeling and Dynamics Simulations
No molecular modeling or dynamics simulation studies for this compound are available in the public domain.
Prediction of Molecular Properties Relevant to Synthetic Applications
While general predictive models for molecular properties exist, no specific computational studies have been published that apply these models to this compound for synthetic applications.
Structure-Reactivity Relationship Studies through Computational Approaches
There are no computational studies focused on the structure-reactivity relationship of this compound.
Role of 5 2 Bromoethoxy 4 Phenyl 1,2 Oxazole As a Synthetic Intermediate
Precursor for Advanced Heterocyclic Systems
The 2-bromoethoxy moiety in 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole serves as an excellent electrophilic handle for the construction of novel and advanced heterocyclic systems. The terminal bromine atom is a good leaving group, readily displaced by a variety of binucleophilic reagents, leading to the formation of new ring systems appended to the 4-phenyl-1,2-oxazole core. This approach allows for the generation of fused or spirocyclic architectures, which are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and unique three-dimensional shapes.
For instance, reaction with dinucleophiles such as 2-aminoethanol or ethylenediamine (B42938) can lead to the formation of morpholine (B109124) or piperazine (B1678402) rings, respectively, linked to the oxazole (B20620) through the ethoxy bridge. Similarly, reaction with 2-aminothiophenol (B119425) could yield a benzothiazine-containing structure. These transformations highlight the potential of this compound to serve as a linchpin in the synthesis of complex, multi-ring heterocyclic compounds that would be challenging to access through other synthetic routes. The stability of the 4-phenyl-1,2-oxazole ring under the conditions required for these cyclization reactions is a key advantage of this synthetic intermediate.
Building Block for Functionalized Organic Molecules
Beyond the synthesis of new heterocyclic rings, this compound is an exceptional building block for the introduction of a wide range of functional groups into organic molecules. The reactivity of the alkyl bromide allows for straightforward nucleophilic substitution reactions with a diverse set of nucleophiles. This enables the facile attachment of various functionalities at the terminus of the ethoxy chain, thereby creating a library of derivatives with tailored chemical and physical properties.
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application Area |
| Azide | Sodium Azide (NaN₃) | Azidoethoxy | Click Chemistry, Bio-conjugation |
| Cyanide | Sodium Cyanide (NaCN) | Cyanoethoxy | Precursor for amines, carboxylic acids |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyethoxy | Hydrogen bonding, further functionalization |
| Thiol | Sodium Thiophenoxide (NaSPh) | Phenylthioethoxy | Sulfur-containing compounds, cross-coupling |
| Amine | Ammonia (NH₃) | Aminoethoxy | Basic building block, salt formation |
| Carboxylate | Sodium Acetate (CH₃COONa) | Acetyloxyethoxy | Ester functionality, prodrug design |
| Iodide | Sodium Iodide (NaI) | Iodoethoxy | Finkelstein reaction, enhanced reactivity |
These transformations are typically high-yielding and can be carried out under relatively mild conditions, further underscoring the value of this compound as a versatile synthetic building block.
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to rapidly generate a library of structurally diverse small molecules from a common starting material. nih.govresearchgate.net this compound is an ideal scaffold for DOS strategies due to the orthogonal reactivity of its components. The stable 4-phenyl-1,2-oxazole core can be considered a fixed element, while the 2-bromoethoxy side chain provides a reactive site for diversification.
A typical DOS approach utilizing this intermediate would involve a series of parallel reactions where the bromo-functionalized starting material is treated with a large library of diverse nucleophiles. This would rapidly generate a collection of molecules with a common 4-phenyl-1,2-oxazol-5-ylethoxy core but with a wide variety of terminal functional groups. Furthermore, the phenyl ring at the 4-position offers another site for potential late-stage functionalization through electrophilic aromatic substitution, although this would require harsher conditions and careful optimization to avoid side reactions with the oxazole ring.
The ability to generate a large number of distinct compounds from a single, readily accessible intermediate makes this compound a powerful tool in the exploration of chemical space. acs.org This is particularly valuable in the early stages of drug discovery and materials development, where the screening of diverse chemical libraries is crucial for identifying new leads with desired biological activities or physical properties. The principles of DOS, when applied to this versatile building block, can significantly accelerate the discovery process. researchgate.net
Future Research Directions and Unexplored Avenues for 5 2 Bromoethoxy 4 Phenyl 1,2 Oxazole
Development of Novel Synthetic Routes
The synthesis of heterocyclic compounds is a constantly evolving field, with a drive towards greater efficiency, sustainability, and molecular diversity. numberanalytics.comnumberanalytics.com For 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole, future research could move beyond presumed classical methods to embrace modern synthetic strategies.
A probable traditional synthesis would involve the preparation of a 4-phenyl-5-hydroxy-1,2-oxazole intermediate, followed by Williamson ether synthesis using a large excess of 1,2-dibromoethane (B42909). This approach often suffers from low yields and the formation of byproducts. Novel synthetic routes could provide significant improvements. Research in this area could focus on:
Advanced Etherification Techniques: Investigating microwave-assisted synthesis or phase-transfer catalysis for the etherification step could dramatically reduce reaction times and improve yields over conventional heating. researchgate.net These methods often lead to cleaner reactions with easier purification.
Green Chemistry Approaches: The development of synthetic protocols using eco-friendly solvents, recyclable catalysts, and atom-economical principles is a major trend in modern chemistry. frontiersin.org Future work could explore the synthesis in biodegradable solvents or under solvent-free conditions.
Convergent Synthesis via Multicomponent Reactions: Instead of a linear, multi-step synthesis, one-pot multicomponent strategies could be developed. ijpsonline.com For instance, a reaction combining a phenyl-containing building block, a synthon for the bromoethoxy moiety, and a source for the N-O fragment could potentially construct the molecule in a single, efficient step.
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. numberanalytics.com Developing a flow process for the synthesis of the target compound or its key intermediates would be a significant step towards efficient and scalable production for further studies.
Table 1: Comparison of Plausible Synthetic Routes
| Feature | Classical Route (Presumed) | Proposed Novel Route (e.g., MW-Assisted) |
|---|---|---|
| Key Transformation | Williamson ether synthesis | Microwave-assisted etherification |
| Reagents | 4-phenyl-5-hydroxy-1,2-oxazole, 1,2-dibromoethane, Strong base (e.g., NaH) | 4-phenyl-5-hydroxy-1,2-oxazole, 1,2-dibromoethane, Mild base (e.g., K₂CO₃) |
| Conditions | Reflux in organic solvent (e.g., DMF, THF), several hours | Microwave irradiation (e.g., 100-150 °C), minutes |
| Potential Advantages | Uses well-established reactions | Rapid reaction time, potentially higher yield, improved energy efficiency. researchgate.net |
| Research Goal | Proof-of-concept synthesis | Develop a high-yield, rapid, and scalable green synthesis. |
Exploration of Undiscovered Reactivity Patterns
The chemical character of this compound is dictated by its three main components: the phenyl ring, the 1,2-oxazole core, and the bromoethoxy side chain. While the reactivity of each component is known in other contexts, their interplay within this specific molecule is unexplored.
The Bromoethoxy Side Chain as an Electrophile: The terminal bromo group makes the side chain a versatile alkylating agent. A systematic investigation of its reaction with a wide array of nucleophiles (amines, thiols, alcohols, carboxylates) could generate a library of new derivatives. This would be a foundational step for exploring this molecule as a scaffold in medicinal chemistry or materials science. rsc.org
Reactions of the 1,2-Oxazole Ring: The isoxazole (B147169) ring is known to undergo various transformations under specific conditions. Future studies could investigate:
Reductive N-O Bond Cleavage: Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is known to cleave the N-O bond of isoxazoles, typically yielding β-enaminone derivatives. Applying this to the target molecule would unmask new functionalities.
Photochemical Rearrangements: Upon UV irradiation, isoxazoles can undergo complex rearrangements to form other heterocyclic systems, such as oxazoles or azirines. acs.org Exploring the photochemistry of this compound could lead to novel molecular skeletons. acs.org
Electrophilic Substitution: While five-membered heterocycles can undergo electrophilic substitution, the reactivity is complex. msu.edu Studies could determine whether substitution occurs on the phenyl ring or the heterocyclic core and under what conditions.
Table 2: Proposed Reactivity Studies
| Reagent/Condition | Functional Group Targeted | Potential Transformation/Product Type | Research Objective |
|---|---|---|---|
| Piperidine, K₂CO₃ | Bromoethoxy chain | Nucleophilic substitution; product with terminal piperidinyl group | Explore utility as an alkylating agent for N-nucleophiles. |
| Sodium thiophenoxide | Bromoethoxy chain | Nucleophilic substitution; product with terminal phenylthio group | Explore utility as an alkylating agent for S-nucleophiles. |
| H₂ / Raney Ni | 1,2-Oxazole ring | Reductive N-O bond cleavage; formation of a β-enaminone | Access different functional group arrays via ring opening. |
| UV Irradiation (e.g., 254 nm) | 1,2-Oxazole ring | Photochemical rearrangement; potential formation of oxazole (B20620) isomer | Investigate photo-isomerization pathways and discover novel scaffolds. acs.org |
Advanced Spectroscopic Characterization
While standard 1D NMR (¹H and ¹³C) and mass spectrometry are sufficient for basic identification, a deeper and unambiguous structural elucidation requires more advanced techniques. researchgate.net These methods are crucial for confirming connectivity and understanding the molecule's spatial arrangement, which are vital for interpreting reactivity and computational results.
Two-Dimensional (2D) NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for the definitive assignment of all proton and carbon signals. ipb.pt Specifically, an HMBC experiment would provide the key correlation between the methylene (B1212753) protons of the ethoxy group and the C5 carbon of the oxazole ring, unequivocally confirming the ether linkage position. Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space correlations, for example, between the phenyl protons and the ethoxy protons, providing insights into the molecule's preferred conformation in solution. researchgate.net
Multinuclear NMR: Direct detection of the nitrogen atom using ¹⁵N NMR spectroscopy would provide valuable data on the electronic environment of the heterocycle. mdpi.com The ¹⁵N chemical shift is highly sensitive to substituent effects and would be a valuable parameter for characterizing derivatives.
Solid-State NMR (ssNMR): For crystalline samples, ssNMR can provide information that is inaccessible in solution. It can distinguish between different polymorphs (crystal forms), which may have different physical properties, and can give insights into the intermolecular packing arrangement in the solid state. researchgate.net
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is necessary for confirming the elemental composition. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) studies, involving collision-induced dissociation, would allow for the mapping of fragmentation pathways, which is critical for structural confirmation and for identifying the molecule or its metabolites in more complex mixtures in future studies.
Table 3: Proposed Advanced Spectroscopic Analyses
| Technique | Information Gained | Research Objective |
|---|---|---|
| 2D NMR (HMBC) | Long-range ¹H-¹³C correlations | Unambiguously confirm the connectivity between the bromoethoxy side chain and the C5 position of the oxazole ring. ipb.pt |
| 2D NMR (NOESY) | Through-space proton-proton proximities | Determine the preferred solution-phase conformation and spatial relationship between the phenyl and ethoxy groups. researchgate.net |
| ¹⁵N NMR Spectroscopy | Direct measurement of the nitrogen nucleus | Characterize the electronic environment of the oxazole ring and monitor changes upon derivatization. mdpi.comnih.gov |
| Solid-State NMR | Molecular structure and packing in the crystal | Investigate polymorphism and intermolecular interactions in the solid state. researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns | Elucidate gas-phase ion structures and establish a "fingerprint" for future identification. |
Deeper Computational Mechanistic Studies
Computational chemistry provides a powerful lens for understanding and predicting chemical behavior. mdpi.com For this compound, theoretical studies can complement experimental work by providing detailed mechanistic insights and rationalizing observed properties.
Reaction Mechanism Modeling: Using Density Functional Theory (DFT), the proposed reactions in section 7.2 can be modeled. mdpi.com For example, calculating the transition state energies for the nucleophilic substitution on the bromoethoxy chain with different nucleophiles can predict relative reaction rates. Similarly, modeling the N-O bond cleavage pathway can reveal the lowest energy route and identify key intermediates. acs.org
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help rationalize the molecule's reactivity. nih.gov The distribution and energies of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack and provide insights into its potential as an electronic material.
Prediction of Spectroscopic Properties: Quantum chemical methods can be used to predict NMR chemical shifts (e.g., using the GIAO method) and vibrational frequencies (IR). researchgate.net Comparing these calculated spectra with the experimental data obtained from advanced spectroscopic methods (Section 7.3) provides the highest level of confidence in the structural assignment.
Conformational Analysis: Modeling the potential energy surface related to the rotation around the C4-Phenyl and O-CH₂ bonds can identify the lowest-energy conformations of the molecule, which can then be correlated with results from NOESY experiments.
Table 4: Proposed Computational Studies
| Computational Method | Research Objective | Rationale |
|---|---|---|
| Density Functional Theory (DFT) | Calculate transition state energies for proposed reactions | To understand the mechanism and predict the feasibility and selectivity of unexplored reactions. mdpi.com |
| Frontier Molecular Orbital (FMO) Theory | Analyze HOMO-LUMO distribution and energy gap | To predict the most reactive sites for electrophilic/nucleophilic attack and evaluate electronic properties. nih.gov |
| GIAO (Gauge-Independent Atomic Orbital) | Predict ¹³C and ¹H NMR chemical shifts | To aid in the definitive assignment of experimental NMR spectra and confirm the molecular structure. researchgate.net |
| Potential Energy Surface (PES) Scan | Identify low-energy conformers | To understand the molecule's conformational preferences and rationalize NOESY data. |
Q & A
Q. Basic
- Storage : Dry, ventilated environments away from light; temperatures below 25°C prevent decomposition .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact with skin—emergency protocols include rinsing with water for 15 minutes and medical consultation .
How can researchers resolve discrepancies in spectroscopic data between synthesized batches?
Q. Advanced
- Variable Temperature NMR : Detects conformational flexibility (e.g., rotamers in bromoethoxy chains).
- Impurity profiling : LC-MS identifies byproducts (e.g., dehalogenated derivatives) from incomplete reactions .
- Crystallographic validation : Single-crystal X-ray structures resolve ambiguous NOE correlations or coupling constants .
What catalytic systems are effective for coupling reactions in oxazole derivatives?
Q. Advanced
- Copper(I) iodide : Facilitates Sonogashira-type couplings in triazole syntheses (e.g., 2-methyl-3-butyn-2-ol additions) .
- Brønsted acidic ionic liquids : [HMIm]BF enhances regioselectivity in heterocyclic alkylation, reducing side-product formation .
What purification techniques are effective for bromoethoxy-substituted heterocycles?
Q. Basic
- Recrystallization : Ethanol-water mixtures (1:3 v/v) yield high-purity solids .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) separates brominated byproducts .
How to design experiments to study degradation pathways of this compound?
Q. Advanced
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (pH 1–13). Monitor via HPLC for breakdown products (e.g., debrominated oxazoles) .
- Kinetic analysis : Arrhenius plots quantify activation energy for thermal decomposition.
What are best practices for X-ray crystallography analysis of brominated oxazoles?
Q. Advanced
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for heavy-atom contrast.
- Refinement : SHELXL integrates twin-law corrections for non-merohedral twinning. Hydrogen atoms are placed geometrically and refined isotropically .
- Validation : Check R (< 5%) and completeness (> 98%) to ensure data quality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
